molecular formula C22H21N3O2S B11623956 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11623956
M. Wt: 391.5 g/mol
InChI Key: FBRMDULZRHYFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a cyano group, a tetrahydropyridine ring, and a sulfanyl-acetamide linkage, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structural features suggest it could interact with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyano group and the sulfanyl-acetamide linkage are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
  • 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide stands out due to its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H21N3O2S/c1-14-7-9-16(10-8-14)24-21(27)13-28-22-19(12-23)18(11-20(26)25-22)17-6-4-3-5-15(17)2/h3-10,18H,11,13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

FBRMDULZRHYFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.